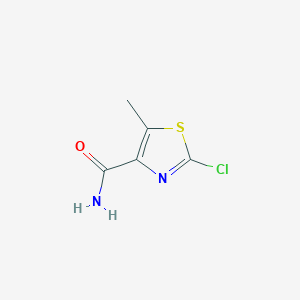

2-Chloro-5-methylthiazole-4-carboxamide

Description

Significance of Thiazole (B1198619) Heterocycles in Contemporary Drug Discovery and Chemical Research

The thiazole ring is an integral component of numerous natural products and synthetic compounds with significant therapeutic value. nih.govresearchgate.net Its aromatic nature allows for a variety of chemical modifications, enabling chemists to fine-tune the pharmacological properties of thiazole-containing molecules. nih.gov This versatility has led to the development of drugs across a wide spectrum of therapeutic areas.

The significance of the thiazole nucleus is underscored by its presence in several clinically approved drugs. nih.govbohrium.com For instance, the thiazole ring is a key structural feature in antibiotics like penicillin, antiretroviral drugs such as Ritonavir, and anticancer agents including Dabrafenib and Dasatinib. nih.govnih.gov The ability of the thiazole moiety to interact with various biological targets, including enzymes and receptors, makes it a focal point of intense research in the quest for novel therapeutic agents. nih.gov Researchers are actively exploring thiazole derivatives for their potential as antioxidant, anti-tubercular, antibacterial, antifungal, diuretic, anti-cancer, and anti-inflammatory agents. nih.gov

The reactivity of the thiazole ring, which allows for substitutions at multiple positions, provides a platform for generating diverse chemical libraries for high-throughput screening. nih.gov This adaptability is crucial in the iterative process of drug discovery, where structure-activity relationships (SAR) are established to optimize lead compounds.

Overview of Thiazole Carboxamides as a Class of Biologically Active Chemical Entities

Within the broad family of thiazole derivatives, thiazole carboxamides have garnered considerable attention due to their wide range of biological activities. The amide functional group is a common feature in many biologically active molecules, including peptides and proteins, and is known for its ability to form hydrogen bonds, a key interaction in drug-receptor binding. nih.gov

The combination of the thiazole ring and the carboxamide moiety has resulted in compounds with potent pharmacological effects. Research has demonstrated that thiazole carboxamides exhibit significant anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.comtrdizin.gov.tr For example, certain 2-phenylthiazole-4-carboxamide (B13865131) derivatives have shown cytotoxic activity against various human cancer cell lines. nih.gov

Furthermore, thiazole-5-carboxamide (B1230067) derivatives have been synthesized and evaluated for their potential as anticancer agents, with some compounds displaying notable activity against lung, liver, and intestinal cancer cell lines. mdpi.com The biological potential of this class of compounds is further highlighted by the investigation of novel thiazole carboxamide derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer. nih.govacs.org The ability to modify different parts of the thiazole carboxamide scaffold allows for the exploration of structure-activity relationships to enhance potency and selectivity for specific biological targets. nih.gov

Research Context and Importance of the 2-Chloro-5-methylthiazole-4-carboxamide Scaffold in Academic Inquiry

The this compound scaffold represents a specific area of interest within the broader field of thiazole chemistry. The presence of a chloro group at the 2-position, a methyl group at the 5-position, and a carboxamide function at the 4-position of the thiazole ring creates a unique chemical entity with potential for diverse biological activities.

While extensive research has been conducted on various substituted thiazoles, the academic inquiry into the specific this compound scaffold is part of a continuous effort to discover novel and more effective therapeutic agents. The strategic placement of the chloro, methyl, and carboxamide groups can influence the molecule's electronic properties, lipophilicity, and steric profile, all of which are critical determinants of its pharmacological activity.

For instance, the synthesis and biological evaluation of related structures, such as 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones, have demonstrated promising activity against a range of pathogens and cancer cell lines, indicating the potential of the chloro-thiazole scaffold in developing broad-spectrum therapeutics. nih.gov Similarly, research on 2-amino-thiazole-4-carboxamides has yielded compounds with moderate anti-proliferative activities against breast and lung cancer cells. jst.go.jp The investigation of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives as potential xanthine (B1682287) oxidase inhibitors further underscores the therapeutic potential of substituted methylthiazole scaffolds. nih.govresearchgate.net

The academic importance of the this compound scaffold lies in its potential to serve as a building block for the synthesis of new chemical entities with tailored biological profiles. By systematically modifying the carboxamide portion of the molecule and evaluating the resulting derivatives, researchers can elucidate structure-activity relationships and identify novel lead compounds for further development.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-methyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2OS/c1-2-3(4(7)9)8-5(6)10-2/h1H3,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHRDIJDSHICHNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)Cl)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro 5 Methylthiazole 4 Carboxamide and Its Analogues

Established Synthetic Routes to the Thiazole (B1198619) Core of 2-Chloro-5-methylthiazole-4-carboxamide

The construction of the thiazole ring is a fundamental step in the synthesis of this compound. Several classical and modern synthetic methodologies have been developed to achieve this, primarily focusing on the formation of the five-membered heterocyclic system.

Cyclization Reactions in Thiazole Ring Formation

Cyclization reactions are paramount in forming the thiazole nucleus. The most prominent and widely utilized method is the Hantzsch thiazole synthesis. nih.govwikipedia.org This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. nih.govwikipedia.org The versatility of the Hantzsch synthesis allows for the introduction of various substituents at the 2, 4, and 5-positions of the thiazole ring by judiciously selecting the starting materials. taylorandfrancis.com The reaction mechanism proceeds through a nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the halocarbonyl compound, followed by dehydration to yield the thiazole ring. nih.gov

Beyond the Hantzsch synthesis, other notable cyclization methods include:

Gabriel Synthesis: This method involves the cyclization of acylaminocarbonyl compounds with a stoichiometric amount of phosphorus pentasulfide. nih.gov

Cook-Heilbron Synthesis: This approach leads to 5-aminothiazole derivatives through the reaction of an α-aminonitrile with reagents like carbon disulfide or isothiocyanates. nih.govwikipedia.org

Domino Reactions: Microwave-assisted domino alkylation-cyclization of propargyl bromides with thioamides provides a rapid and high-yielding route to 2-aminothiazoles. organic-chemistry.org

These cyclization strategies form the bedrock of thiazole synthesis, providing access to a wide array of substituted thiazole derivatives.

Reaction of Thioamides with α-Halo Acids and Related Precursors

A specific and highly relevant application of the Hantzsch synthesis for preparing thiazole-4-carboxylic acid derivatives involves the reaction of thioamides with α-halo acids or their ester analogues. nih.govchemtube3d.com This approach is central to obtaining the core structure of this compound.

In this context, a thioamide, such as thioacetamide (B46855), reacts with an α-haloacetoacetate derivative. For instance, the reaction of ethyl 2-chloro-4,4,4-trifluoroacetoacetate with thioacetamide is a known method to produce ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate. google.com The reaction between a thioamide and an α-haloketone is a classic example where the 'hard' carbonyl electrophile reacts with the 'hard' nitrogen nucleophile, and the 'soft' alkyl halide electrophile reacts with the 'soft' sulfur nucleophile. chemtube3d.com This reaction is often followed by saponification to yield the corresponding carboxylic acid, which can then be converted to the carboxamide.

Utilization of Allyl Isothiocyanate Derivatives in Chlorothiazole Synthesis

An alternative and efficient pathway to 2-chlorothiazole (B1198822) derivatives involves the use of allyl isothiocyanate and its derivatives. google.comgoogle.com This method provides a direct route to the 2-chloro substituted thiazole ring. The process typically involves reacting an allyl isothiocyanate derivative with a chlorinating agent. google.comgoogle.com

The reaction is believed to proceed through the formation of a sulfenyl chloride derivative, which then undergoes cyclization to form a 2-thiazoline intermediate. google.comgoogle.com This intermediate can then be further processed to yield the desired 2-chlorothiazole. This method is advantageous as it can be carried out under mild conditions and avoids the need for a large excess of the chlorinating agent. google.com Commercially, allyl isothiocyanate is produced by the reaction of allyl chloride with potassium thiocyanate. wikipedia.org

Functionalization and Derivatization Approaches for the Carboxamide Linkage

Once the thiazole core with the carboxylic acid function is synthesized, the formation of the carboxamide linkage and further functionalization of the thiazole ring are crucial steps to arrive at the target molecule and its analogues.

Amide Bond Formation via Coupling Reagents (e.g., EDC-HOBt)

The formation of the carboxamide from a carboxylic acid and an amine is a fundamental transformation in organic synthesis. For the synthesis of thiazole-5-carboxamides, coupling reagents are frequently employed to facilitate this reaction. A widely used and effective combination is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt). nih.govresearchgate.net

This protocol involves the activation of the carboxylic acid by EDC to form a reactive O-acylisourea intermediate. luxembourg-bio.com HOBt then reacts with this intermediate to form an active HOBt ester, which subsequently reacts with the amine to form the desired amide bond, regenerating HOBt in the process. nih.govluxembourg-bio.com This method is known for its mild reaction conditions and its ability to be used with a wide range of substrates, including electron-deficient amines. nih.govnih.gov The use of a catalytic amount of HOBt is often sufficient. nih.gov

A typical procedure involves dissolving the thiazole-4-carboxylic acid, the desired amine, EDC, and HOBt in a suitable solvent like DMF, often in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIEA). researchgate.netcommonorganicchemistry.com

Strategies for Introducing Substituents at Key Positions of the Thiazole Ring

The introduction of various substituents onto the thiazole ring is essential for creating analogues of this compound and for structure-activity relationship (SAR) studies. The reactivity of the thiazole ring allows for substitution at different positions. pharmaguideline.com

The C2 position of the thiazole ring is particularly electron-deficient and susceptible to nucleophilic attack. pharmaguideline.com Halogen atoms at the C2, C4, or C5 positions can be displaced by nucleophiles. pharmaguideline.com The C5 position is generally more electron-rich and is the preferred site for electrophilic substitution, especially when an electron-donating group is present at the C2 position. pharmaguideline.com

Strategies for introducing substituents include:

Direct Halogenation: Electrophilic halogenation can introduce halogen atoms onto the thiazole ring, typically at the C5 position. pharmaguideline.com

Metalation: Deprotonation at the C2 position using strong bases like organolithium reagents allows for the introduction of various electrophiles. pharmaguideline.com

Condensation Reactions: A methyl group at the C2 position, for example, can undergo condensation reactions with aromatic aldehydes to introduce new heterocyclic systems. pharmaguideline.com

Modification of Existing Substituents: Functional groups already present on the thiazole ring can be chemically modified. For instance, a carboxylic acid group can be converted to an ester, amide, or other functional groups.

By employing these strategies, a diverse library of analogues of this compound can be synthesized, allowing for the exploration of their chemical and biological properties. nih.govresearchgate.net

Interactive Data Table: Synthetic Reagents and Products

| Reagent 1 | Reagent 2 | Product | Reaction Type | Reference |

| α-Halocarbonyl Compound | Thioamide | Thiazole | Hantzsch Synthesis | nih.govwikipedia.org |

| Acylaminocarbonyl Compound | Phosphorus Pentasulfide | Thiazole | Gabriel Synthesis | nih.gov |

| α-Aminonitrile | Carbon Disulfide | 5-Aminothiazole | Cook-Heilbron Synthesis | nih.govwikipedia.org |

| Allyl Isothiocyanate Derivative | Chlorinating Agent | 2-Chlorothiazole | Chlorination/Cyclization | google.comgoogle.com |

| Thiazole-4-carboxylic acid | Amine | Thiazole-4-carboxamide | Amide Coupling (EDC/HOBt) | nih.govresearchgate.net |

Mechanistic Elucidation of Key Chemical Transformations in Synthesis Pathways

The synthesis of this compound and its analogues involves a series of fundamental chemical transformations. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions, improving yields, and enabling the synthesis of diverse derivatives. The key transformations include the formation of the core thiazole heterocycle, chlorination at the C2 position, and the formation of the C4-carboxamide group.

A pivotal step in the synthesis of many thiazole derivatives is the Hantzsch thiazole synthesis. In the context of related structures, such as 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067), a plausible mechanism for the formation of the thiazole ring has been proposed. mdpi.comresearchgate.net This reaction typically involves the condensation of a thioamide with an α-halo carbonyl compound. In an analogous pathway, the reaction may proceed between a thioamide and a β-keto ester derivative.

The proposed mechanism initiates with the nucleophilic attack of the sulfur atom of the thioamide onto the carbonyl carbon of the β-keto ester. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. The reaction can be influenced by the reaction conditions; for instance, the formation of HCl during the reaction can create an acidic environment that facilitates the dehydration step. mdpi.com However, strong electron-withdrawing groups on the reactants can hinder this transformation, sometimes necessitating the introduction of HCl gas to drive the reaction to completion. mdpi.com

Another critical transformation is the chlorination of the thiazole ring, typically at the 2-position. This is often achieved using a chlorinating agent like sulfuryl chloride (SO₂Cl₂). google.comgoogle.com The reaction is believed to proceed via an electrophilic aromatic substitution mechanism. The thiazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles. Sulfuryl chloride serves as a source of the electrophilic chlorine species. The reaction is typically carried out in an inert solvent, and the temperature can be controlled to manage the reactivity and selectivity of the chlorination. google.com

The final key transformation is the formation of the carboxamide linkage at the C4 position. This is generally accomplished by first preparing the corresponding carboxylic acid and then coupling it with an appropriate amine. Direct condensation of the carboxylic acid with an amine is often inefficient. researchgate.net Therefore, the carboxylic acid is typically activated to facilitate the reaction.

One common method involves converting the carboxylic acid into a more reactive acyl chloride. This can be achieved using reagents like oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF). mdpi.com The resulting acyl chloride is then reacted with the desired amine in a nucleophilic acyl substitution reaction to form the amide bond.

Alternatively, peptide coupling reagents are widely used for amide bond formation. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like 1-hydroxybenzotriazole (HOBt) or a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) are effective. researchgate.netacs.org The mechanism of this transformation involves the activation of the carboxylic acid by EDCI to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. The role of HOBt is to trap the O-acylisourea intermediate to form an active ester, which is less prone to side reactions and racemization, and reacts cleanly with the amine to yield the desired carboxamide.

The choice of synthetic route and reagents can be influenced by the specific substituents on the thiazole ring and the amine, as these can affect the reactivity of the starting materials and the stability of the intermediates.

Interactive Data Tables

Table 1: Key Transformations and Mechanistic Considerations

| Transformation | Reagents/Conditions | Mechanistic Principle | Research Findings |

| Thiazole Ring Formation | Thioamide, β-Keto Ester, EtOH, reflux | Hantzsch-type condensation followed by acid-catalyzed dehydration. | The formation of HCl in situ can catalyze the dehydration step. Strong electron-withdrawing groups may require the addition of HCl gas to complete the reaction. mdpi.com |

| C2-Chlorination | Sulfuryl chloride (SO₂Cl₂), Dichloromethane | Electrophilic aromatic substitution on the electron-rich thiazole ring. | The reaction is typically performed at controlled temperatures (e.g., 0-40 °C) to ensure selectivity. google.com |

| Amide Bond Formation (via Acyl Chloride) | 1. Oxalyl chloride, DMF (cat.) 2. Amine, CH₂Cl₂ | Nucleophilic acyl substitution. The carboxylic acid is converted to a highly reactive acyl chloride, which then reacts with the amine. | This is a common and effective method for activating carboxylic acids for amidation. mdpi.com |

| Amide Bond Formation (via Coupling Agents) | EDCI, HOBt, Amine, DMF | Carbodiimide-mediated coupling. The carboxylic acid is activated by EDCI to form an O-acylisourea intermediate, which is then converted to an active ester by HOBt before reacting with the amine. | Direct refluxing of the ester with an amine was found to be ineffective. The use of EDC-HOBt provided a successful protocol for the synthesis of thiazole-5-carboxamides. researchgate.net |

Advanced Spectroscopic Characterization Techniques for Thiazole Carboxamide Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. While specific experimental data for 2-Chloro-5-methylthiazole-4-carboxamide is not widely published, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the following proton signals are anticipated:

Methyl Protons (-CH₃): A singlet peak corresponding to the three equivalent protons of the methyl group attached to the C5 position of the thiazole (B1198619) ring. This signal is expected to appear in the upfield region of the spectrum.

Amide Protons (-CONH₂): Two broad signals corresponding to the two non-equivalent protons of the primary amide group. Their chemical shift can be variable and is sensitive to solvent, temperature, and concentration. These protons can also exchange with deuterium (B1214612) when a deuterated solvent like D₂O is used, leading to the disappearance of their signals, which is a useful diagnostic feature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective electronic environments. The predicted ¹³C NMR spectrum for this compound would display five distinct signals, one for each carbon atom in the molecule:

Thiazole Ring Carbons (C2, C4, C5): Three signals corresponding to the carbon atoms of the heterocyclic ring. The C2 carbon, being bonded to both an electronegative chlorine atom and a nitrogen atom, is expected to be the most downfield of the ring carbons. The C4 carbon, attached to the carboxamide group, and the C5 carbon, bonded to the methyl group, will have distinct chemical shifts influenced by their substituents. For comparison, in the related compound 2-chloro-5-chloromethylthiazole, the thiazole ring carbons appear at δ 152.6 (C-2), 140.2 (C-4), and 137.5 (C-5) ppm. semanticscholar.org

Carbonyl Carbon (-C=O): A signal in the highly downfield region (typically δ 160-180 ppm), which is characteristic of a carbonyl carbon in an amide functional group.

Methyl Carbon (-CH₃): A signal in the most upfield region of the spectrum, corresponding to the carbon of the methyl group.

The combination of ¹H and ¹³C NMR data allows for the unambiguous confirmation of the molecular skeleton and the positions of the various functional groups, thereby validating the structure of this compound.

Predicted ¹H NMR Spectral Data for this compound

| Functional Group | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |

|---|---|---|---|

| -CH₃ (on C5) | ~2.5 | Singlet | 3H |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ) ppm (Predicted) |

|---|---|

| -CH₃ | ~15 - 25 |

| C5-Thiazole | ~130 - 140 |

| C4-Thiazole | ~140 - 150 |

| C2-Thiazole | ~150 - 160 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound, the molecular formula is C₅H₅ClN₂OS. cymitquimica.com HRMS analysis would be used to confirm this composition by providing an experimental mass that matches the theoretical (calculated) exact mass. The presence of chlorine and sulfur atoms would also generate a characteristic isotopic pattern in the mass spectrum, further corroborating the compound's identity. The exact mass is a critical piece of data for the characterization of new chemical entities and is often required for publication in scientific literature.

Molecular Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₅ClN₂OS |

| Nominal Mass | 176 g/mol |

| Molecular Weight | 176.62 g/mol cymitquimica.com |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of its key functional groups.

Amide Group (-CONH₂): This group gives rise to several distinct peaks. The N-H stretching vibrations typically appear as two bands in the region of 3400-3200 cm⁻¹. The C=O (carbonyl) stretching vibration results in a strong, sharp absorption band, usually between 1680 and 1630 cm⁻¹ for primary amides. The N-H bending vibration is also observable around 1640-1550 cm⁻¹.

Thiazole Ring: The vibrations of the C=N and C=C bonds within the thiazole ring will produce characteristic absorption bands in the fingerprint region of the spectrum, typically between 1600 and 1400 cm⁻¹.

C-Cl Bond: The stretching vibration of the carbon-chlorine bond is expected to appear in the lower frequency region of the spectrum, generally between 800 and 600 cm⁻¹.

C-H Bonds: The spectrum will also show C-H stretching vibrations from the methyl group just below 3000 cm⁻¹.

By analyzing the positions and intensities of these absorption bands, IR spectroscopy provides rapid and valuable evidence for the presence of the carboxamide, thiazole, and chloro functional groups within the molecule.

Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Amide (-NH₂) | N-H Stretch | 3400 - 3200 (two bands) |

| Amide (-C=O) | C=O Stretch | 1680 - 1630 |

| Amide (-NH₂) | N-H Bend | 1640 - 1550 |

| Thiazole Ring | C=N, C=C Stretches | 1600 - 1400 |

| Alkyl (-CH₃) | C-H Stretch | ~2960 |

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in determining the electronic structure and predicting the reactivity of molecules. Although specific DFT studies on 2-Chloro-5-methylthiazole-4-carboxamide are not extensively documented, the methodologies applied to analogous compounds illustrate the potential insights.

Detailed research on similar heterocyclic systems, such as 1,4-naphthoquinone (B94277) 2-iminothiazole hybrids and various 1,2,3-triazole derivatives, demonstrates the utility of DFT. researchgate.netnih.gov In these studies, methods like B3LYP and M06-2X with basis sets such as 6-31G(d,p) and 6-31+g(d,p) are employed to optimize ground state geometries, calculate vibrational frequencies (IR and Raman spectra), and analyze molecular orbital energies (HOMO-LUMO gaps). researchgate.netnih.gov These calculations help in understanding the molecule's stability, electronic properties, and sites susceptible to electrophilic or nucleophilic attack. For instance, the presence of an electron-withdrawing chlorine atom and the carboxamide group in this compound suggests a specific electron distribution that can be precisely mapped by DFT, revealing key aspects of its chemical behavior. smolecule.com The reactivity of the thiazole (B1198619) ring, including its susceptibility to nucleophilic substitution at the chlorine-substituted carbon, can be quantitatively assessed through these computational models. smolecule.com

Table 1: Quantum Chemical Methods Applied to Related Heterocyclic Compounds

| Compound Type | Computational Method | Basis Set | Investigated Properties | Reference |

|---|---|---|---|---|

| 1,4-Naphthoquinone 2-iminothiazole hybrids | DFT, TD-DFT | B3LYP/631+g(d,p) | Ground state geometries, Absorption spectra | researchgate.net |

| 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid | DFT, MP2 | B3LYP, M06-2X / 6-31G(d,p) | Molecular structure, Vibrational analysis | nih.gov |

Molecular Docking Studies for Elucidating Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. This method is invaluable for screening potential drug candidates and understanding their mechanism of action. For this compound, docking studies can elucidate how it might interact with the active sites of various enzymes or receptors.

Studies on other thiazole carboxamide derivatives have successfully used molecular docking to explore their inhibitory potential. For example, a series of methoxyphenyl thiazole carboxamide derivatives were docked into the active sites of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes to rationalize their inhibitory activities. nih.gov Similarly, docking simulations of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives against xanthine (B1682287) oxidase have helped identify key binding interactions. nih.gov These studies typically reveal crucial hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues in the target's binding pocket. Docking simulations for this compound could similarly identify potential biological targets and provide a structural basis for its activity by highlighting interactions involving the carboxamide moiety, the thiazole ring's nitrogen and sulfur atoms, and the chloro and methyl substituents.

Table 2: Molecular Docking Scores of Related Thiazole Carboxamide Derivatives against COX-1 and COX-2

| Compound | Docking Score (COX-1) | Docking Score (COX-2) | Reference |

|---|---|---|---|

| Derivative 2d | -5.52 | -6.58 | nih.gov |

| Derivative 2g | -4.99 | -5.49 | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide detailed information about the dynamic behavior of molecules over time, offering a deeper understanding of conformational changes and the stability of ligand-receptor complexes.

For compounds structurally similar to this compound, MD simulations have been instrumental. For instance, MD simulations performed on 2-aminothiazole (B372263) inhibitors in complex with cyclin-dependent kinase 5 (CDK5) helped to elucidate the binding mechanism, revealing the stability of hydrogen bonds and the nature of hydrophobic interactions over the simulation period. nih.gov In another study, 200-nanosecond MD simulations of a benzo[d]thiazole derivative targeting the LasR protein in P. aeruginosa confirmed its ability to interact stably with the binding site and act as an antagonist. nih.gov Applying MD simulations to this compound, following docking into a putative target, would allow for the assessment of its binding stability, the conformational flexibility of the molecule within the active site, and the dynamic nature of its interactions with key residues.

Quantitative Structure-Activity Relationship (QSAR) Analysis (e.g., CoMFA, CoMSIA) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models are then used to predict the activity of new, unsynthesized compounds.

QSAR studies on other heterocyclic inhibitors, such as 5-amino-2-mercapto-1,3,4-thiadiazole based inhibitors of matrix metalloproteinases (MMPs), have successfully explained their inhibitory activity using topological and fragmental descriptors. nih.gov Such studies often employ techniques like stepwise multiple regression to build the model. The descriptors used can include topological indices (e.g., Kier's alpha modified index), electronic properties, and steric parameters. nih.gov Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) generate predictive models based on the three-dimensional steric and electrostatic fields surrounding the molecules. europa.eu A QSAR study involving this compound and its analogues would require a dataset of compounds with measured biological activity. The resulting model could then predict the activity of novel derivatives and guide the design of more potent compounds by identifying which structural features are most critical for the desired activity.

Table 3: Descriptor Types Used in QSAR Analysis of Related Heterocyclic Compounds

| Descriptor Category | Example Descriptors | Application | Reference |

|---|---|---|---|

| Topological | Kier's alpha modified shape index (κ⍺3) | Explaining MMP inhibitory activity | nih.gov |

| Fragmental | Number of fluorine atoms | Correlating with MMP inhibition | nih.gov |

| Indicator Variable | Presence/absence of a specific functional group | Accounting for specific structural features | nih.gov |

Biological Activity Profiling and Mechanistic Studies of 2 Chloro 5 Methylthiazole 4 Carboxamide Derivatives

Antimicrobial Activity Studies

Derivatives of 2-Chloro-5-methylthiazole-4-carboxamide have been the subject of extensive research to determine their potential as antimicrobial agents. These studies have explored their efficacy against a wide array of pathogenic bacteria and fungi, revealing a promising spectrum of activity that warrants further investigation.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacterial Strains

Thiazole (B1198619) derivatives have demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. Research has shown that certain N-(4-(2-benzylthiazol-4-yl)phenyl)-2-benzyl-4-methylthiazole-5-carboxamide derivatives are effective against Staphylococcus aureus (Gram-positive) and Escherichia coli and Pseudomonas aeruginosa (Gram-negative). For instance, compound 5k , N-(4-(2-(4-chlorobenzylthiazol-4-yl)phenyl)-2-(4-chlorobenzyl)-4-methylthiazole-5-carboxamide, showed activity against both bacterial types. Similarly, other studies on 5-methylthiazole-based thiazolidinones confirmed antibacterial efficacy, with some compounds exhibiting good activity against E. coli.

The structural features of these derivatives play a crucial role in their antibacterial potency. The substitution pattern on the phenyl rings attached to the core structure can significantly influence the activity. For example, the presence and position of halogen atoms like chlorine or fluorine can alter the antibacterial spectrum. Molecular docking studies on related carboxamide analogues suggest that these compounds may act by inhibiting essential bacterial enzymes, such as β-lactamase in E. coli. The antibacterial effects of novel synthesized nitroimidazole compounds have also been demonstrated against methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Escherichia coli.

Table 1: Antibacterial Activity of Selected Thiazole Derivatives (MIC in µg/mL)

| Compound/Derivative Class | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa | Reference |

|---|---|---|---|---|

| N-(4-methylpyridin-2-yl) thiophene-2-carboxamides | Active | Not Specified | Not Specified | |

| 5-methylthiazole based thiazolidinones | Good Activity | Good Activity (MRSA) | Active | |

| Nitroimidazole Derivatives | Active (Carbapenem-Resistant) | 1-2 µg/mL (MRSA) | Active | |

| Thiosemicarbazide Derivatives | Moderate Activity | Significant Activity | Significant Activity |

Note: This table is interactive. Specific MIC values are often presented in ranges or as qualitative descriptions in the source material. "Active" or "Good Activity" indicates reported efficacy without a specific numerical value being easily extracted for this summary.

Antifungal Potentials

The antifungal capabilities of thiazole carboxamide derivatives have been evaluated against several clinically relevant fungal pathogens. Studies have confirmed that these compounds display activity against species such as Candida albicans and various Aspergillus species, including Aspergillus niger.

Newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives demonstrated particularly strong antifungal effects against multiple clinical isolates of C. albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 7.81 µg/mL. This level of activity is comparable or even superior to established antifungal agents like nystatin. Further research into thiazolylhydrazone derivatives confirmed their antifungal action against C. albicans, with MICs between 0.125 and 16.0 μg/mL. The mechanism of action for some of these derivatives may involve disruption of the fungal cell wall or cell membrane.

In studies involving 5-methylthiazole-based compounds, derivatives with specific substitutions, such as 4-chloro, 2,5-dimethoxy, 2,6-dichloro, and 3-bromo groups, were identified as promoting strong antifungal activity. The majority of these tested compounds showed better activity than the reference drug ketoconazole against nearly all fungal strains evaluated.

Table 2: Antifungal Activity of Selected Thiazole Derivatives (MIC in µg/mL)

| Compound/Derivative Class | Candida albicans | Aspergillus niger | Reference |

|---|---|---|---|

| (2-(cyclopropylmethylidene)hydrazinyl)thiazoles | 0.008 - 7.81 | Not Specified | |

| Thiazolylhydrazones | 0.125 - 16.0 | Not Specified | |

| 5-methylthiazole based thiazolidinones | Active | Active |

Note: This table is interactive and summarizes reported MIC ranges against the specified fungal strains.

Anti-tubercular Activity against Mycobacterium tuberculosis

Derivatives based on the thiazole scaffold have emerged as a promising class of compounds in the search for new anti-tubercular agents. Tuberculosis remains a global health threat, exacerbated by the rise of multidrug-resistant strains (MDR-MTB).

Research has identified 2-aminothiazole-4-carboxylate derivatives with potent activity against Mycobacterium tuberculosis H37Rv, the standard laboratory strain. One notable derivative, methyl 2-amino-5-benzylthiazole-4-carboxylate, was found to inhibit the H37Rv strain with an MIC of 0.06 µg/mL (240 nM). This potency is significantly greater than that of the established anti-tubercular drug isoniazid.

Further medicinal chemistry efforts have focused on optimizing the (thiazol-4-yl)isoxazole-3-carboxamide core to develop compounds with strong bactericidal activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. These optimization studies aim to enhance metabolic stability while maintaining high antitubercular efficacy. The 2-aminothiazole (B372263) scaffold is considered a valuable new template for the discovery of novel anti-tubercular drugs.

Table 3: Anti-tubercular Activity of Selected Thiazole Derivatives

| Compound/Derivative | Target Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H37Rv | 0.06 | |

| 2-amino-4-(2-pyridyl) thiazole derivatives | M. tuberculosis H37Rv | Optimal activity reported | |

| 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides | M. tuberculosis (drug-susceptible and resistant) | Good activity reported |

Note: This interactive table highlights key derivatives and their reported activity against M. tuberculosis.

Anticancer Activity Investigations

The potential of this compound derivatives as anticancer agents has been actively investigated. These studies typically involve assessing their ability to kill cancer cells (cytotoxicity) and inhibit their growth (antiproliferative effects) in laboratory settings, as well as exploring the underlying molecular mechanisms responsible for these effects.

In Vitro Cytotoxicity and Antiproliferative Effects on Human Cancer Cell Lines

A variety of thiazole carboxamide derivatives have been synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Research on 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives showed activity against A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (intestine cancer) cell lines. The substitution patterns on the molecule were found to be critical for activity, with a 4-chloro-2-methylphenyl amido substituted thiazole demonstrating the highest activity in one study.

Other studies have reported the cytotoxic effects of different thiazole derivatives on cell lines including MCF7 (breast cancer) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are a key metric in these studies. For some quinoline derivatives, IC50 values against A549, HeLa, and MCF7 cells ranged from 2 to 50 µg/mL. Similarly, novel thiazole/ethyl thiazole carboxylate-acetamide derivatives have been evaluated against A549 and other cancer cell lines, demonstrating their cytotoxic potential.

Table 4: In Vitro Cytotoxicity (IC50) of Selected Thiazole and Related Derivatives

| Derivative Class | A549 (Lung) | Bel7402 (Liver) | HCT-8 (Intestine) | MCF7 (Breast) | HeLa (Cervical) | Reference |

|---|---|---|---|---|---|---|

| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamides | Active | Active | Active | Not Specified | Not Specified | |

| Quinoline Derivatives | 2-50 µg/mL | Not Specified | Not Specified | 2-50 µg/mL | 2-50 µg/mL | |

| Benzimidazole Derivative (se-182) | 15.80 µM | 15.58 µM | Active | Active | Not Specified | |

| Thiazole/Ethyl Thiazole Carboxylate-Acetamides | Active | Not Specified | Not Specified | Not Specified | Not Specified |

Note: This interactive table provides a summary of reported cytotoxic activities. Activity may be reported qualitatively or with specific IC50 values.

Exploration of Cellular Mechanisms, including Apoptosis Induction and Cell Cycle Modulation

To understand how thiazole derivatives exert their anticancer effects, researchers have investigated their impact on fundamental cellular processes like apoptosis (programmed cell death) and the cell cycle. Dysregulation of these processes is a hallmark of cancer.

Studies on related heterocyclic compounds have shown that they can induce apoptosis and cause cell cycle arrest in cancer cells. For example, certain 7-chloroquinoline-1,2,3-triazoyl-carboxamides were found to induce significant cell death in human bladder cancer cells by arresting the cell cycle in the G0/G1 phase and triggering apoptosis. Similarly, investigations into benzothiazole derivatives revealed they can inhibit breast cancer cell growth by inducing cell cycle arrest in the sub-G1 phase and promoting apoptosis. This process was linked to the disruption of the mitochondrial membrane potential and an increase in reactive oxygen species.

These mechanisms often involve the modulation of key signaling pathways that control cell survival and proliferation. For instance, some derivatives have been shown to downregulate the expression of anti-apoptotic proteins and other genes involved in cancer progression, such as JAK, STAT3, ERK, and AKT. The findings suggest that the anticancer properties of these compounds are mediated through the dual modulation of apoptosis and autophagy (a cellular degradation process). These mechanistic insights are crucial for the rational design of more effective and targeted anticancer agents based on the thiazole carboxamide scaffold.

Tubulin Polymerization Inhibition and Anti-mitotic Potency

A series of 2-amino-thiazole-4-carboxamides, structurally analogous to the core compound, have been designed and synthesized to evaluate their anti-mitotic potency. jst.go.jp These compounds are designed as analogs of pretubulysin, a natural product known to inhibit tubulin polymerization. jst.go.jp The anti-proliferative activities of these synthesized compounds were assessed against MCF7 (breast cancer) and NCI-H1650 (lung cancer) cell lines. jst.go.jp

The research identified that all the synthesized compounds (6a–n) demonstrated moderate anti-proliferation activities. jst.go.jp Notably, compound 6m exhibited the most significant antitumor activity with IC50 values of 0.47 µM in MCF7 cells and 1.1 µM in NCI-H1650 cells. jst.go.jp While this series of compounds was generally less potent than the established anti-mitotic agent paclitaxel, they represent a promising lead for the development of novel antitumor drugs that target tubulin. jst.go.jp

Further research into thiazole derivatives has identified potent tubulin polymerization inhibitors. nih.gov For instance, compounds 4f and 5a from a series of thiazol-5(4H)-ones were found to be highly effective tubulin polymerization inhibitors with IC50 values of 9.33 nM and 9.52 nM, respectively, which was more potent than the reference compound colchicine (IC50 = 10.65 nM). nih.gov Compound 5a was also shown to induce apoptosis and cause cell cycle arrest at the G2/M phase, consistent with an anti-mitotic mechanism of action. nih.gov

Table 1: Anti-proliferative Activity of 2-Amino-thiazole-4-carboxamide Derivatives

| Compound | MCF7 IC50 (µM) | NCI-H1650 IC50 (µM) |

|---|

| 6m | 0.47 | 1.1 |

Enzyme Inhibition Studies (e.g., Xanthine (B1682287) Oxidase Inhibition, Kinase Inhibition)

A series of substituted 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives have been synthesized and evaluated as potential inhibitors of xanthine oxidase (XO), an enzyme implicated in gout and hyperuricemia. nih.gov In vitro studies revealed that the presence of specific substituents on the benzamido ring significantly influenced the inhibitory activity. nih.gov

Among the synthesized compounds, the derivative with a fluoro group at the para position (5b) exhibited an IC50 value of 0.57 μM, while the derivative with a chloro group (5c) showed an IC50 of 0.91 μM, indicating excellent XO inhibitory activity. nih.gov In vivo studies further demonstrated the potential of these compounds, with 5b and 5c displaying 62% and 53% uric acid inhibition, respectively. nih.gov Kinetic studies indicated that compound 5b acts as a mixed-type inhibitor of xanthine oxidase. nih.gov

Table 2: Xanthine Oxidase Inhibitory Activity of 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives

| Compound | Substitution | IC50 (μM) |

|---|---|---|

| 5b | p-Fluoro | 0.57 |

| 5c | p-Chloro | 0.91 |

Substituted 2-(aminopyrimidinyl)thiazole-5-carboxamides have been identified as potent dual Src/Abl kinase inhibitors. nih.gov One particular compound from this series, N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), demonstrated potent antitumor activity. nih.gov This compound, also known as Dasatinib, has shown excellent antiproliferative activity against various hematological and solid tumor cell lines. nih.gov

Receptor Agonism/Antagonism Studies (e.g., TGR5 Agonism)

Derivatives of this compound have been investigated for their activity as agonists for the Takeda G-protein-coupled receptor 5 (TGR5), a promising target for the treatment of type 2 diabetes. jst.go.jp A series of 4-phenoxythiazol-5-carboxamides were developed and evaluated for their ability to activate human TGR5 (hTGR5). jst.go.jp

Within a 2-methyl-thiazole series, substitutions on the phenyl ring attached to the thiazole were explored. nih.gov Compounds with chloro, bromo, and methyl substitutions at the 2 and 5 positions of the phenyl ring were assessed. nih.gov Among these, compounds 27a and 27b were found to be highly active, with hTGR5 EC50 values of 1.1 nM and 0.97 nM, respectively. nih.gov These findings highlight the potential of this chemical scaffold in developing potent TGR5 agonists.

Table 3: TGR5 Agonist Activity of 2-Methyl-thiazole Derivatives

| Compound | hTGR5 EC50 (nM) |

|---|---|

| 27a | 1.1 |

| 27b | 0.97 |

Anti-Inflammatory Properties

The anti-inflammatory potential of thiazole carboxamide derivatives has been explored through their ability to inhibit cyclooxygenase (COX) enzymes. nih.gov A series of these compounds were synthesized and evaluated for their inhibitory activity against COX-1 and COX-2. nih.gov

The results indicated that all the synthesized molecules displayed potent inhibitory activities against COX enzymes. nih.gov Compound 2h was identified as the most potent, with an 81.5% inhibition of COX-2 and 58.2% inhibition of COX-1 at a 5 µM concentration. nih.gov Notably, many of the compounds showed selective inhibition of COX-2 over COX-1, with compound 2f demonstrating the highest selectivity ratio (SR) of 3.67 at a 5 µM concentration. nih.gov

Another study focused on 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones and found that they exhibited moderate to good anti-inflammatory activity, with some compounds being more active than the reference drug indomethacin. nih.gov Further investigation into the mechanism of action revealed that these compounds were active against COX-1 enzymes, with an inhibitory effect superior to the reference drug naproxen. nih.gov

Table 4: COX Inhibitory Activity of Thiazole Carboxamide Derivatives at 5 µM

| Compound | % Inhibition COX-1 | % Inhibition COX-2 | Selectivity Ratio (SR) |

|---|---|---|---|

| 2h | 58.2 | 81.5 | - |

| 2f | - | - | 3.67 |

Structure Activity Relationship Sar Paradigms in 2 Chloro 5 Methylthiazole 4 Carboxamide Analogues

Influence of Substituent Nature and Position on Biological Potency and Selectivity

The biological profile of 2-chloro-5-methylthiazole-4-carboxamide analogues can be dramatically altered by modifying the substituents on the thiazole (B1198619) ring and the N-aryl portion of the carboxamide. Research has shown that even minor changes can lead to significant variations in potency and selectivity against targets such as protein kinases, cancer cells, and microbes.

Substitutions at the 2-position of the thiazole ring are critical. For instance, in a series of 2-phenyl-4-trifluoromethylthiazole-5-carboxamide derivatives tested for anticancer activity, the presence of a 2-chlorophenyl group at this position resulted in the highest activity against A-549, Bel7402, and HCT-8 cell lines. mdpi.comresearchgate.net This highlights the importance of both the steric and electronic properties of the substituent at this position.

The group attached to the carboxamide nitrogen also plays a pivotal role. In the same anticancer study, a 4-chloro-2-methylphenyl amido group was found to be optimal for activity when paired with the 2-(2-chlorophenyl)thiazole (B12301565) moiety. mdpi.comresearchgate.net Similarly, in a different series targeting the kinesin HSET, replacing a 3-methylbenzamide (B1583426) group with a simple acetamide, benzamide (B126), or 3-chlorobenzamide (B146230) completely ablated the inhibitory activity. nih.gov Interestingly, moving the methyl group from the meta to the para position on the benzamide ring retained the activity, whereas an ortho-substituted analogue showed a seventy-fold decrease in potency, demonstrating a strict positional requirement for this substituent. nih.gov

The nature of the substituent on the N-aryl ring can also dictate selectivity. In the pursuit of c-Met kinase inhibitors, modifications to the terminal aryl ring of thiazole carboxamide derivatives showed that electron-donating or withdrawing groups influence potency. nih.gov For example, adding a strong electron-withdrawing group like trifluoromethyl led to a significant loss in activity. nih.gov Furthermore, bulky substituents such as a 2-naphthyl group also weakened the potency, suggesting that the hydrophobic pocket of the target enzyme is highly sensitive to the size of this part of the molecule. nih.gov

In the context of antimicrobial activity, halogen substituents have been shown to be important. In one series of 4-(p-halophenyl)-thiazolyl compounds, a chloro substituent was found to be favorable for antibacterial activity, while a bromo substituent rendered the compounds inactive. nih.gov

The following table summarizes the influence of various substituents on the biological activity of thiazole carboxamide analogues based on published research findings.

| Scaffold | Substituent Variation | Biological Target/Assay | Key Finding | Reference |

| 2-Phenyl-4-trifluoromethylthiazole-5-carboxamide | R1 at thiazole position 2: 2-chlorophenylR2 on amide: 4-chloro-2-methylphenyl | Anticancer (A-549, Bel7402, HCT-8 cells) | This combination of substituents showed the highest inhibitory activity (48%). | mdpi.comresearchgate.net |

| 2-(Propanamido)thiazole-5-carboxylate | R on benzamide: 3-methyl vs. 2-methyl | HSET Kinesin Inhibition | The 3-methyl (meta) position retained activity, while the 2-methyl (ortho) position led to a 70-fold potency reduction. | nih.gov |

| Thiazole-2-carboxamide | R on terminal phenyl ring: Phenyl vs. 2-thienyl | c-Met Kinase Inhibition | Replacing a phenyl group with an electron-rich 2-thienyl ring resulted in a 2.1-fold loss of activity. | nih.gov |

| 4-(p-Halophenyl)-thiazole | Halogen at para-position: Chloro vs. Bromo | Antimicrobial Activity | The chloro substituent was associated with antibacterial activity, whereas the bromo substituent led to inactive compounds. | nih.gov |

| N-phenyl-thiazole-5-carboxamide | R on N-phenyl ring: 3,4,5-trimethoxy vs. 4-CF3 | COX-1/COX-2 Inhibition | Replacing the trimethoxy group with a trifluoromethyl group enhanced COX-1 inhibition while maintaining similar COX-2 potency. | nih.gov |

Role of the Thiazole Ring and the Carboxamide Moiety in Modulating Bioactivity

The thiazole ring and the carboxamide moiety form the core pharmacophore of these analogues, playing indispensable roles in their interaction with biological targets. nih.govnih.govnih.gov

The thiazole ring is a five-membered heterocycle that is considered a "privileged structure" in medicinal chemistry due to its presence in numerous FDA-approved drugs. nih.gov Its importance stems from several factors. The sulfur and nitrogen heteroatoms can participate in hydrogen bonding and other non-covalent interactions with target proteins. nih.gov The aromatic nature of the thiazole ring allows it to engage in π-π stacking interactions with aromatic amino acid residues in a binding pocket. Furthermore, the thiazole ring serves as a rigid scaffold, holding the various substituents in a specific three-dimensional orientation required for optimal binding. Its mesoionic character can also allow analogues to better cross cellular membranes and interact with intracellular targets. nih.gov

The carboxamide moiety (-CONH-) is equally crucial for bioactivity. This functional group is a common feature in many biologically active molecules and approved drugs. nih.gov Its primary role is to act as a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group). This ability to form strong and directional hydrogen bonds is often essential for anchoring the molecule within the active site of an enzyme or receptor. The planarity of the amide bond also restricts the conformation of the molecule, reducing the entropic penalty upon binding and contributing to higher affinity. Studies on c-Met inhibitors have suggested that the linear carboxamide moiety can assume a pseudocyclic conformation through intramolecular hydrogen bonding, which can be advantageous for binding. nih.gov In many kinase inhibitors, the carboxamide linker correctly positions the molecule to interact with the hinge region of the kinase domain, a common binding motif for this class of drugs.

Rational Design Principles for Enhanced Efficacy and Target Specificity

The rational design of more effective and selective this compound analogues leverages the SAR data to make targeted chemical modifications. nih.govrsc.org The goal is to optimize interactions with the desired biological target while minimizing off-target effects.

One key principle is structure-based design , which relies on knowing the three-dimensional structure of the target protein, often obtained through X-ray crystallography or predicted using computational methods like AlphaFold. nih.gov Molecular docking studies can then be used to predict how different analogues will bind to the target's active site. nih.gov This allows chemists to design new molecules with substituents that fill hydrophobic pockets, form specific hydrogen bonds, or avoid steric clashes, thereby increasing binding affinity and selectivity. For example, docking studies of thiazole carboxamides in COX-1 and COX-2 binding sites revealed that steric and electronic clashes with the trimethoxy substituents decreased COX-1 inhibition, guiding the design of more selective COX-2 inhibitors. nih.gov

Pharmacophore merging is another effective strategy. This involves combining structural features from different known active compounds to create a new hybrid molecule with potentially improved properties. nih.gov For instance, the thiazole carboxamide core might be combined with a side chain known to confer high affinity for a specific kinase, aiming to boost efficacy or overcome drug resistance.

Finally, bioisosteric replacement is a widely used technique where a functional group is replaced by another group with similar physical or chemical properties. This is often done to improve metabolic stability, enhance membrane permeability, or fine-tune binding interactions. nih.gov An example is the replacement of a phenyl ring with a thiophene (B33073) ring or a carboxylic acid ester with an amide or a tetrazole. nih.govnih.gov While the replacement of a phenyl with a thiophene was not favorable for c-Met inhibition, the exploration of such replacements is a cornerstone of lead optimization. nih.gov These iterative cycles of design, synthesis, and biological testing are fundamental to refining the SAR and developing analogues with superior therapeutic potential. nih.gov

Emerging Research Directions and Future Perspectives for 2 Chloro 5 Methylthiazole 4 Carboxamide

Development of Novel Bioactive Analogues through Advanced Synthetic Strategies

The synthesis of novel analogues of 2-Chloro-5-methylthiazole-4-carboxamide is a key area of research aimed at discovering compounds with enhanced biological activity. Scientists are employing advanced synthetic methodologies to create diverse libraries of these derivatives for biological screening.

One common strategy involves the modification of the core thiazole (B1198619) ring and the carboxamide group. For instance, researchers have synthesized a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives and evaluated their anticancer properties. researchgate.netmdpi.com The synthesis often starts from commercially available materials and involves multi-step reactions, including the formation of the thiazole ring and subsequent amidation. researchgate.netmdpi.com The use of different amines in the final acylation step allows for the introduction of various substituents, leading to a wide range of analogues. nih.gov

Advanced synthetic techniques such as microwave-assisted synthesis and the use of solid-phase supports are also being explored to accelerate the synthesis of these compounds. These methods can lead to higher yields and purity, facilitating the rapid generation of compound libraries for high-throughput screening. The development of efficient and versatile synthetic routes is crucial for exploring the structure-activity relationships (SAR) of these thiazole carboxamide derivatives. researchgate.net

Integration of Cutting-Edge Computational and Experimental Methodologies for Comprehensive Profiling

The integration of computational and experimental methods is becoming increasingly vital in the comprehensive profiling of this compound and its analogues. In silico studies, including molecular docking and quantitative structure-activity relationship (QSAR) analysis, are employed to predict the biological activity and binding modes of these compounds with their target proteins. nih.govnih.gov

Molecular docking studies help in understanding the interactions between the thiazole carboxamide derivatives and their biological targets at the molecular level. nih.govnih.gov For example, docking simulations have been used to investigate the binding of these compounds to enzymes like cyclooxygenase (COX) and α-glucosidase, providing insights into the structural features required for potent inhibition. nih.govnih.govresearchgate.net These computational predictions are then validated through in vitro and in vivo experiments.

Experimental techniques such as X-ray crystallography can provide detailed structural information about the binding of these compounds to their targets, further guiding the design of more potent and selective inhibitors. tandfonline.com Furthermore, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties are predicted using computational tools to assess the drug-likeness of the synthesized compounds early in the drug discovery process. manipal.eduresearchgate.net This integrated approach, combining computational predictions with experimental validation, accelerates the identification of promising lead compounds and reduces the time and cost of drug development. researchgate.netacs.org

Exploration of New Therapeutic Targets and Disease Applications for Thiazole Carboxamide Scaffolds

The thiazole carboxamide scaffold has demonstrated a broad spectrum of biological activities, making it a privileged structure in drug discovery. nih.govresearchgate.net Researchers are actively exploring new therapeutic targets and disease applications for derivatives of this compound.

Initially recognized for their potential as anticancer agents, these compounds have been found to inhibit various cancer-related targets. researchgate.netmdpi.comeurekaselect.com For example, some derivatives have shown inhibitory activity against c-Met kinase, a key target in cancer therapy. nih.govresearchgate.net Others have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer. nih.govacs.org The antiproliferative activity of these compounds has been evaluated against various cancer cell lines, including lung, breast, and liver cancer cells. researchgate.netmdpi.comeurekaselect.com

Beyond cancer, the therapeutic potential of thiazole carboxamides is being explored in other areas. Studies have investigated their efficacy as antimicrobial agents, with some derivatives showing promising activity against bacterial and fungal strains. nih.govnih.gov Additionally, there is growing interest in their potential as neuroprotective agents for the treatment of neurological disorders. mdpi.com The ability of the thiazole ring to interact with various biological targets makes this scaffold a versatile platform for the development of drugs for a wide range of diseases. nih.govnih.gov

Interdisciplinary Research Collaborations to Accelerate Discovery and Understanding

The complexity of modern drug discovery necessitates a collaborative and interdisciplinary approach. The development of new drugs based on the this compound scaffold requires expertise from various scientific disciplines, including organic chemistry, medicinal chemistry, pharmacology, computational biology, and clinical sciences.

Collaboration between synthetic chemists and biologists is essential for the design, synthesis, and biological evaluation of new compounds. nih.goveurekaselect.com Computational chemists play a crucial role in predicting the properties of new molecules and guiding the synthetic efforts. nih.govmanipal.edu Furthermore, partnerships between academic research institutions and pharmaceutical companies can facilitate the translation of basic research findings into clinical applications.

Such interdisciplinary collaborations foster innovation and accelerate the pace of discovery. By bringing together diverse perspectives and expertise, researchers can more effectively address the challenges associated with drug development and ultimately bring new and effective therapies to patients. The successful development of future drugs based on the thiazole carboxamide scaffold will undoubtedly rely on these synergistic research efforts. researchgate.net

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Chloro-5-methylthiazole-4-carboxamide?

Synthesis typically involves multi-step reactions, starting with thiazole ring formation followed by functionalization. Key steps include:

- Chlorination : Introducing chlorine at position 2 via halogenation reagents (e.g., N-chlorosuccinimide) under controlled pH and temperature to avoid over-substitution.

- Carboxamide Formation : Coupling the carboxylic acid intermediate with ammonia or amines using coupling agents like EDC·HCl and HOBt in dichloromethane (DCM) or DMF .

- Purification : Column chromatography or recrystallization to isolate the product. Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometry .

Q. What analytical techniques are critical for characterizing this compound?

Comprehensive characterization involves:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and purity (e.g., methyl group at position 5, carboxamide at position 4).

- Mass Spectrometry : HRMS to verify molecular formula (e.g., [M+H] peak for CHClNOS).

- IR Spectroscopy : Peaks at ~1650 cm (amide C=O stretch) and ~3300 cm (N-H stretch) .

Q. What are the primary biological activities associated with thiazole derivatives like this compound?

Thiazoles exhibit antimicrobial and anticancer properties. For example:

- Antimicrobial : Activity against Gram-positive bacteria (e.g., S. aureus) via disruption of cell wall synthesis.

- Anticancer : Inhibition of kinase pathways (e.g., EGFR) through competitive binding at ATP sites .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Key factors include:

- Temperature Control : Lower temperatures (~0–5°C) during chlorination to minimize side reactions.

- Catalyst Selection : Use of triethylamine (TEA) as a base to neutralize HCl byproducts and enhance coupling efficiency.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Q. How do structural modifications influence the biological activity of this compound?

Structure-activity relationship (SAR) studies reveal:

Q. How should researchers address contradictions in reported biological activity data for thiazole derivatives?

Strategies include:

- Comparative Assays : Replicate studies under standardized conditions (e.g., MIC for antimicrobial activity).

- Structural Validation : Confirm compound identity via XRD or 2D NMR to rule out impurities.

- Computational Modeling : Use docking simulations to rationalize divergent results (e.g., binding affinity variations due to protein conformations) .

Q. What experimental designs are recommended for studying the stability of this compound under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.